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Heptanoic acid, (3Z)-3-hexenyl ester -

Heptanoic acid, (3Z)-3-hexenyl ester

Catalog Number: EVT-15044973
CAS Number:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heptanoic acid, (3Z)-3-hexenyl ester, also known as (Z)-3-hexenyl heptanoate, is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. This compound is classified as an ester, specifically a fatty acid ester derived from heptanoic acid and (3Z)-3-hexenol. It is recognized for its pleasant aroma and is often utilized in the flavor and fragrance industries.

Source

Heptanoic acid, (3Z)-3-hexenyl ester can be found naturally in various fruits and vegetables, contributing to their characteristic scents and flavors. It is also synthesized for commercial use in food flavoring and perfumery. The compound has been identified in studies focusing on volatile aroma components in various plant species .

Classification

This compound falls under the category of esters, which are formed through the reaction of an alcohol with a carboxylic acid. Heptanoic acid, (3Z)-3-hexenyl ester is specifically categorized as a flavor and fragrance agent due to its aromatic properties .

Synthesis Analysis

Methods

Heptanoic acid, (3Z)-3-hexenyl ester can be synthesized through several methods:

  1. Esterification Reaction: The most common method involves the direct reaction between heptanoic acid and (3Z)-3-hexenol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction and may involve the removal of water to drive the equilibrium towards ester formation.
  2. Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can be used if heptanoic acid is already present in another ester form.

Technical details regarding these methods often include controlling temperature, reaction time, and molar ratios of reactants to optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of heptanoic acid, (3Z)-3-hexenyl ester can be represented as follows:

  • Chemical Formula: C₁₃H₂₄O₂
  • InChIKey: KBBLMMCEHYHHIW-VURMDHGXSA-N
  • CAS Registry Number: 61444-39-1

The structure features a long carbon chain typical of fatty acids, with a double bond in the hexenyl group indicating its unsaturated nature. The presence of this double bond contributes to its reactivity and aroma profile .

Data

The compound has a melting point that varies based on purity and specific conditions but is generally liquid at room temperature due to its low molecular weight compared to other fatty acids.

Chemical Reactions Analysis

Reactions

Heptanoic acid, (3Z)-3-hexenyl ester can participate in several chemical reactions:

  1. Hydrolysis: In aqueous conditions or under acidic/basic catalysis, it can revert to heptanoic acid and (3Z)-3-hexenol.
  2. Oxidation: The unsaturated double bond can undergo oxidation reactions, leading to various aldehydes or acids depending on the conditions.
  3. Addition Reactions: The double bond can also participate in electrophilic addition reactions with halogens or hydrogen halides.

Technical details regarding these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Odor: Characteristic fruity aroma.
  • Boiling Point: Specific boiling points vary but are generally around 200°C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and air due to unsaturation.

Relevant analyses indicate that the compound's physical properties make it suitable for use in flavoring due to its volatility and pleasant aroma profile .

Applications

Heptanoic acid, (3Z)-3-hexenyl ester has several scientific uses:

  1. Flavoring Agent: Widely used in the food industry for its fruity flavor profile.
  2. Fragrance Component: Incorporated into perfumes and scented products for its pleasant aroma.
  3. Research Applications: Studied for its role in plant volatiles and potential health benefits associated with fatty acids.
Biosynthetic Pathways and Precursor Dynamics

Enzymatic Mechanisms in Plant-Based Biosynthesis

The biosynthesis of (Z)-3-hexenyl heptanoate in plants involves two primary precursor pools: fatty acids and alcohols. The fatty acid component (heptanoic acid) originates from lipolysis of membrane lipids or de novo fatty acid synthesis in plastids. Heptanoic acid (C7:0) is a medium-chain fatty acid less common than C6 or C8 analogs, suggesting specialized elongation or β-oxidation pathways. The alcohol precursor, (Z)-3-hexen-1-ol, is derived from oxylipin metabolism. The integration of these precursors occurs via esterification catalyzed by alcohol acyltransferases (AATs) [3]. Key enzymatic steps include:

  • Lipase-mediated hydrolysis of glycerolipids to release free fatty acids.
  • β-Oxidation or fatty acid elongation to generate heptanoyl-CoA.
  • 13-Lipoxygenase (13-LOX) action on α-linolenic acid (C18:3) to produce 13-hydroperoxides, which are cleaved by hydroperoxide lyase (HPL) to form (Z)-3-hexenal.
  • Alcohol dehydrogenase (ADH) reduction of (Z)-3-hexenal to (Z)-3-hexen-1-ol [3].

Table 2: Biosynthetic Precursors of (Z)-3-Hexenyl Heptanoate

PrecursorBiosynthetic OriginKey Enzymes
Heptanoic acidLipolysis/β-oxidation of C18 fatty acidsLipases, Acyl-CoA oxidases
(Z)-3-Hexen-1-olOxylipin pathway (α-linolenic acid)LOX, HPL, ADH
Heptanoyl-CoAActivation by acyl-CoA synthetasesACS

Role of Lipoxygenase and Alcohol Acyltransferase in Ester Formation

Lipoxygenase (LOX) is the gateway enzyme for (Z)-3-hexen-1-ol production. In Rosa roxburghii, LOX activity increases during fruit maturation, correlating with elevated ester emissions [3]. The LOX-HPL-ADH pathway converts polyunsaturated fatty acids (e.g., α-linolenic acid) into C6 aldehydes and alcohols, which serve as substrates for ester synthesis. The final esterification step is mediated by alcohol acyltransferases (AATs), which belong to the BAHD acyltransferase family. These enzymes catalyze the transfer of the acyl group from heptanoyl-CoA to (Z)-3-hexen-1-ol, forming the volatile ester [3]. Critical aspects include:

  • Substrate specificity: AATs exhibit preference for medium-chain acyl-CoAs (C6–C10) and unsaturated alcohols like (Z)-3-hexen-1-ol.
  • Gene expression: Upregulation of AAT genes during late fruit maturation stages (e.g., Stages IV–V in R. roxburghii) coincides with peak ester production [3].
  • Localization: Biosynthesis occurs in cytoplasmic compartments, with volatiles stored in glandular trichomes or emitted constitutively.

Table 3: Enzymatic Steps in (Z)-3-Hexenyl Heptanoate Formation

EnzymeReaction CatalyzedTissue Localization
Lipoxygenase (LOX)α-Linolenic acid → 13-HPOTChloroplasts, cytosol
Hydroperoxide Lyase (HPL)13-HPOT → (Z)-3-Hexenal + C12 compoundChloroplast envelope
Alcohol Dehydrogenase (ADH)(Z)-3-Hexenal → (Z)-3-Hexen-1-olCytosol
Alcohol Acyltransferase (AAT)(Z)-3-Hexen-1-ol + Heptanoyl-CoA → EsterCytosol, endoplasmic reticulum

Metabolic Flux Analysis in Green Leaf Volatile Production

Metabolic flux studies in R. roxburghii reveal that ester biosynthesis, including (Z)-3-hexenyl heptanoate, is maturation-dependent. Using HS-SPME-GC-MS, researchers quantified VOCs across five fruit developmental stages (I: 45 days to V: 105 days post-anthesis). Key findings include [3]:

  • Stage-specific accumulation: Total ester content increases by >300% from Stage I to V, with (Z)-3-hexenyl esters rising notably in Stages IV–V.
  • Flux partitioning: Carbon flux shifts from aldehydes (early stages) to esters (late stages) due to upregulated AAT expression and substrate availability.
  • Environmental modulation: Mechanical damage or herbivory diverts flux toward C6 alcohol production, increasing precursor pools for ester synthesis.
  • Correlation with ripening markers: Ester emissions parallel increases in soluble sugars and acids, suggesting coordinated regulation by ripening hormones (e.g., ethylene).

Table 4: Metabolic Flux of Key Esters During Rosa roxburghii Ripening

Ripening StageTotal Esters (μg/kg)(Z)-3-Hexenyl Esters (%)Dominant Aroma Notes
I (45 days)12.5 ± 2.13.8%Green, grassy
III (75 days)28.7 ± 3.512.4%Fruity, citrus
V (105 days)52.3 ± 4.824.6%Sweet, woody, caramel

Properties

Product Name

Heptanoic acid, (3Z)-3-hexenyl ester

IUPAC Name

hex-3-enyl heptanoate

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3

InChI Key

KBBLMMCEHYHHIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCC=CCC

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